1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
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Overview
Description
1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Mechanism of Action
Target of Action
The primary target of this compound is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
The compound is identified as a selective STAT3 inhibitor . It directly binds to the SH2 domain of STAT3, inhibiting its phosphorylation, translocation, and downstream gene transcription .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/Janus Kinase (JAK)/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to changes in the transcription of genes regulated by STAT3 .
Pharmacokinetics
The compound has been tested in a du145 xenograft model, suggesting it has bioavailability
Result of Action
The compound exhibits anti-proliferative activity against cancer cells with overactive STAT3, such as DU145 and MDA-MB-231 cells . It induces cell cycle arrest and apoptosis . In a DU145 xenograft model, the compound showed in vivo antitumor efficacy, with a tumor growth inhibition rate of 65.3% at a dose of 50 mg/kg .
Preparation Methods
The synthesis of 1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl alcohol and 4-fluoroaniline.
Formation of Thiadiazole Ring: The 3,4-dichlorobenzyl alcohol is reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to form the 1,3,4-thiadiazole ring.
Coupling Reaction: The resulting thiadiazole derivative is then coupled with 4-fluoroaniline using a coupling agent like carbonyldiimidazole (CDI) to form the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells.
Agriculture: Thiadiazole derivatives are known for their fungicidal and herbicidal properties, making this compound a candidate for agricultural applications.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
1-[5-(3,4-Dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea can be compared with other thiadiazole derivatives:
1-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has similar anticancer properties but differs in its substituents, which may affect its potency and selectivity.
1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This derivative has been studied for its antimicrobial activity, highlighting the diverse applications of thiadiazole compounds.
Properties
IUPAC Name |
1-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4OS/c17-12-6-1-9(7-13(12)18)8-14-22-23-16(25-14)21-15(24)20-11-4-2-10(19)3-5-11/h1-7H,8H2,(H2,20,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHIOITWNMTKQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)CC3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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